Lipoxin A4 methyl ester

Sepsis Inflammation Resolution Bacterial Clearance

Lipoxin A4 methyl ester (LXA4-ME; CAS 97643-35-1; C21H34O5; MW 366.5) is a chemically modified, more lipid-soluble methyl ester prodrug formulation of the endogenous transcellular metabolite lipoxin A4 (LXA4). This trihydroxy fatty acid derivative contains a conjugated tetraene structure produced through the metabolism of 15-HETE or 15-HpETE with human leukocytes.

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
Cat. No. B10768209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoxin A4 methyl ester
Molecular FormulaC21H34O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O
InChIInChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1
InChIKeyUBPCKDCSZPRQJP-QDCMSWGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lipoxin A4 Methyl Ester: A Lipid-Soluble Prodrug for Enhanced Stability in Anti-Inflammatory and Neuroprotective Research


Lipoxin A4 methyl ester (LXA4-ME; CAS 97643-35-1; C21H34O5; MW 366.5) is a chemically modified, more lipid-soluble methyl ester prodrug formulation of the endogenous transcellular metabolite lipoxin A4 (LXA4) . This trihydroxy fatty acid derivative contains a conjugated tetraene structure produced through the metabolism of 15-HETE or 15-HpETE with human leukocytes . The methyl ester modification, available at >95% purity from commercial sources, significantly alters the compound's physicochemical profile compared to the parent free acid, conferring enhanced stability and bioavailability for in vitro and in vivo research applications [1]. As a stable synthetic analog of lipoxin, LXA4-ME serves as a key tool for investigating inflammation resolution pathways, neuroprotection mechanisms, and oxidative stress responses without the rapid metabolic degradation that limits native LXA4 utility [1][2].

Why Lipoxin A4 Methyl Ester Cannot Be Replaced by Other Lipoxin Analogs or Native Lipoxin A4


Lipoxin A4 methyl ester occupies a distinct functional niche that prevents simple substitution by either the native free acid LXA4 or other stabilized lipoxin analogs. While LXA4 is rapidly metabolized in vivo and is chemically unstable, severely limiting its utility in long-term experimental protocols [1], alternative stable analogs such as ATLa (15-epi-16-p-fluorophenoxy-lipoxin A4 methyl ester) introduce structural modifications that confer increased receptor binding affinity and distinct pharmacokinetic profiles compared to the simpler methyl ester prodrug [2]. Critically, a head-to-head sepsis model comparison demonstrated that LXA4 and its stable methyl ester analog produce divergent biological outcomes: only native LXA4 inhibited bacterial spread and increased survival, whereas the stable analog failed to do so despite comparable anti-inflammatory cytokine suppression [3]. Furthermore, recent evidence demonstrates that LXA4-ME's mechanism of action may be fundamentally FPR2 receptor-independent, distinguishing it from the traditionally assumed GPCR-mediated signaling pathway attributed to native LXA4 [4]. Consequently, experimental outcomes are not interchangeable across lipoxin A4 derivatives; the specific choice of LXA4-ME dictates a unique balance of stability, lipid solubility, and a distinct signaling profile that directly impacts functional endpoints in inflammation resolution, neuroprotection, and bacterial clearance models.

Lipoxin A4 Methyl Ester: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Lipoxin A4 Methyl Ester vs. Native Lipoxin A4: Critical Divergence in Functional Sepsis Outcomes

In a direct head-to-head comparison using the cecal ligation and puncture (CLP) model of sepsis in rats, LXA4 methyl ester (the stable 15-epi-16-(para-fluorophenoxy)-lipoxin A4 methyl ester analog) was compared to native LXA4. Both compounds were administered intravenously at an equivalent dose of 7 μg/kg [1]. While both compounds reduced plasma TNFα and IL-6 concentrations compared to vehicle controls, they exhibited a striking functional divergence in the key therapeutic endpoint of survival. Notably, only treatment with native LXA4 resulted in a statistically significant reduction in blood bacterial load and a significant increase in 8-day survival, whereas the stable methyl ester analog failed to produce these critical effects [1].

Sepsis Inflammation Resolution Bacterial Clearance

Lipoxin A4 Methyl Ester vs. ATLa: Divergent Mechanism of Action Revealed by FPR2 Receptor Binding

A 2024 study directly investigated the signaling mechanism of LXA4 and its methyl ester derivatives using synthetic LXA4 and the membrane-permeable 15-oxo-LXA4 methyl ester [1]. Contrary to the long-held paradigm that lipoxins act via the formyl peptide receptor FPR2/ALX, both synthetic LXA4 and the 15-oxo-LXA4 methyl ester (which rapidly de-esterifies to the free acid 15-oxo-LXA4) displayed no detectable ligand activity for FPR2 [1]. This is in stark contrast to the established FPR2 ligand WKYMVm, which shows robust receptor activation [1]. Instead, the de-esterified 15-oxo-LXA4 acts as an electrophilic α,β-unsaturated ketone that alkylates nucleophilic amino acids, modulating redox-sensitive transcriptional regulatory proteins in a GPCR-independent manner [1].

Receptor Pharmacology Signal Transduction FPR2/ALX

LXA4-ME Dose-Dependently Protects Blood-Brain Barrier Integrity in Intracerebral Hemorrhage

In a rat model of intracerebral hemorrhage (ICH) induced by autologous blood injection, intraventricular administration of LXA4-ME at two dose levels (10 ng/day and 100 ng/day) demonstrated significant, dose-dependent protective effects on the blood-brain barrier (BBB) [1]. The high-dose group (100 ng/day) showed marked reduction in BBB permeability as evidenced by decreased brain water content and normalized expression of tight junction proteins ZO-1 and claudin-5, which were disrupted in vehicle-treated ICH rats [1]. Furthermore, LXA4-ME treatment reduced the expression levels of NF-κB and its downstream target MMP-9, key mediators of BBB disruption and neuroinflammation [1].

Neuroprotection Blood-Brain Barrier Intracerebral Hemorrhage

Enhanced Stability and Lipid Solubility of the Methyl Ester Prodrug Formulation vs. Free Acid

Lipoxin A4 methyl ester is explicitly designed as a more lipid-soluble, stable prodrug formulation to overcome the rapid metabolism and chemical instability that severely limit the therapeutic and research utility of native LXA4 free acid . Native LXA4 undergoes rapid metabolic inactivation in vivo, with pharmacokinetic studies on the ATLa analog revealing beta-oxidation as a key metabolic route [1]. In contrast, the methyl ester derivative remains stable in storage and can be readily hydrolyzed by cellular esterases to liberate the active free acid form upon cell entry, effectively serving as a membrane-permeable carrier . This prodrug strategy confers a significant practical advantage for in vivo studies, enabling more reliable dosing and extended activity compared to the parent compound.

Prodrug Design Pharmacokinetics Stability

LXA4-ME Attenuates Opioid-Induced Hyperalgesia and Glial Activation in Chronic Morphine Model

In a rat model of chronic morphine-induced antinociceptive tolerance and withdrawal hyperalgesia, treatment with 5(S),6(R)-lipoxin A4 methyl ester (LXA4-ME) demonstrated significant therapeutic effects [1]. Chronic morphine administration leads to spinal neuroinflammation, characterized by microglial and astrocyte activation and elevated proinflammatory cytokines. Co-administration of LXA4-ME significantly attenuated the development of both mechanical and thermal hyperalgesia and reduced the expression of spinal antinociceptive tolerance to intrathecal morphine [1]. Mechanistically, LXA4-ME inhibited the activation of microglia and astrocytes, reduced the expression of proinflammatory cytokines IL-1β, IL-6, and TNF-α, and upregulated anti-inflammatory cytokines IL-10 and TGF-β1 [1].

Opioid Tolerance Neuroinflammation Glial Activation

Optimized Application Scenarios for Lipoxin A4 Methyl Ester Based on Quantitative Evidence


Sepsis and Infection Models Requiring Bacterial Clearance: Choose Native LXA4 over Stable Analogs

Direct comparative evidence demonstrates that stable LXA4 methyl ester analogs fail to recapitulate the full therapeutic benefit of native LXA4 in a CLP sepsis model, specifically lacking the ability to reduce bacterial load and improve survival despite comparable cytokine suppression [1]. Therefore, for studies focused on host defense, bacterial clearance, or survival endpoints in sepsis or infection, native LXA4 (or its rapidly hydrolyzed prodrug forms) should be prioritized over stabilized methyl ester analogs. The selection of the stable analog would be a critical design flaw for these specific functional endpoints. [1]

Neuroprotection and Blood-Brain Barrier Research: Utilize LXA4-ME Dose-Response in ICH and Cerebral Hypoperfusion Models

LXA4-ME has been quantitatively validated in two distinct neuroprotection models. In intracerebral hemorrhage, a dose-response relationship (10 ng/day to 100 ng/day, i.c.v.) demonstrates protection of BBB integrity, reduction of cerebral edema, and inhibition of the NF-κB/MMP-9 pathway [2]. In a chronic cerebral hypoperfusion model, LXA4-ME at 10 ng/day and 100 ng/day (i.c.v.) significantly alleviated spatial learning and memory impairments and reduced hippocampal neuronal loss via activation of the ERK/Nrf2 pathway [3]. For any research program investigating stroke, traumatic brain injury, vascular dementia, or BBB dysfunction, these studies provide a validated dose range and clear endpoint metrics for experimental design. [2][3]

FPR2/ALX Receptor Signaling Studies: Exclude LXA4-ME as a Tool Compound

Recent evidence unequivocally demonstrates that LXA4-ME and its de-esterified metabolite 15-oxo-LXA4 display no ligand activity for the putative LXA4 receptor FPR2/ALX, functioning instead through GPCR-independent, electrophile-mediated mechanisms [4]. Consequently, any experimental protocol designed to probe FPR2/ALX receptor signaling must strictly avoid the use of LXA4-ME as a tool agonist. Procurement for such studies should instead focus on validated FPR2 ligands such as WKYMVm. Conversely, LXA4-ME remains an invaluable tool for dissecting GPCR-independent anti-inflammatory and redox-sensitive pathways. [4]

Opioid Tolerance and Neuropathic Pain Research: Employ LXA4-ME to Target Neuroinflammation

In a rat model of chronic morphine administration, LXA4-ME significantly attenuated the development of antinociceptive tolerance and withdrawal-induced hyperalgesia, mechanistically linked to the suppression of spinal microglial and astrocyte activation and the rebalancing of pro- and anti-inflammatory cytokine profiles [5]. This positions LXA4-ME as a key investigational compound for studies examining the neuroinflammatory underpinnings of opioid tolerance, chronic pain, and glial biology. Researchers in the pain field should consider LXA4-ME as a tool to explore non-opioid strategies for mitigating opioid-related side effects. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipoxin A4 methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.